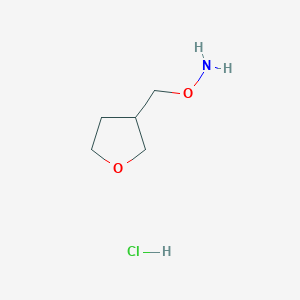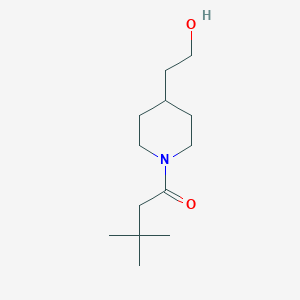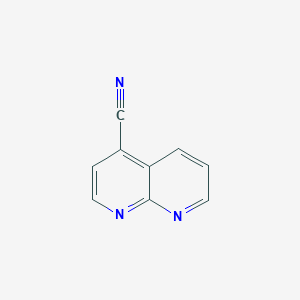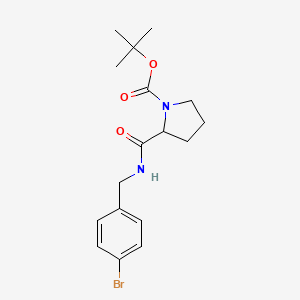![molecular formula C12H17FN2O B1468419 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine CAS No. 1250156-01-4](/img/structure/B1468419.png)
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine
Übersicht
Beschreibung
“1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a fluorophenoxy group, which is a phenyl ring (a six-membered aromatic ring) with a fluorine atom and an oxygen atom attached .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route for this specific compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine” is characterized by a pyrrolidine ring, a fluorophenoxy group, and an amine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring, due to its non-planarity and ability to adopt various conformations, is often used in the design of SARMs . These compounds are designed to selectively stimulate or inhibit the androgen receptors, which are crucial for muscle development and growth. The fluorophenoxy group in the compound may contribute to the selectivity and potency of these modulators.
Central Nervous System (CNS) Agents
Pyrrolidine derivatives are known to cross the blood-brain barrier efficiently, making them suitable candidates for CNS agents . The compound could be explored for its potential neuroprotective or neurostimulative properties, possibly offering therapeutic benefits for neurodegenerative diseases.
Anti-Inflammatory Agents
The structural features of pyrrolidine derivatives can be optimized to target inflammatory pathways . The fluorophenoxy moiety might interact with key enzymes or receptors involved in inflammation, providing a new avenue for anti-inflammatory drugs.
Antimicrobial Agents
The pyrrolidine scaffold is structurally versatile and can be modified to enhance antimicrobial activity . Research into this compound could lead to the development of new antibiotics that are effective against resistant strains of bacteria.
Metabolic Disorder Treatments
Compounds containing the pyrrolidine ring have been investigated for their potential in treating metabolic disorders . The compound’s ability to modulate metabolic enzymes or receptors could be beneficial in conditions like diabetes or obesity.
Cardiovascular Drugs
The pyrrolidine core is often found in molecules with cardiovascular activity . This compound could be studied for its effects on blood pressure regulation or as an anti-arrhythmic agent.
Oncology Therapeutics
Pyrrolidine derivatives can act on various stages of cancer development, from proliferation to metastasis . The compound’s unique structure might be tailored to target specific cancer cell lines or pathways.
Enantioselective Synthesis
The stereogenic centers in pyrrolidine derivatives make them valuable in enantioselective synthesis . This compound could be used as a chiral building block or catalyst in the synthesis of optically active pharmaceuticals.
Zukünftige Richtungen
The future directions for research on “1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activity. It could also involve the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-1-3-12(4-2-10)16-8-7-15-6-5-11(14)9-15/h1-4,11H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKCHOMALLABJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride](/img/structure/B1468336.png)
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)
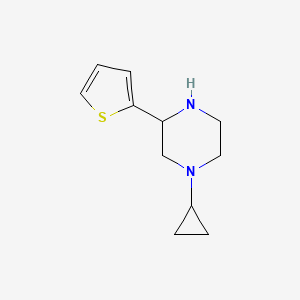
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)
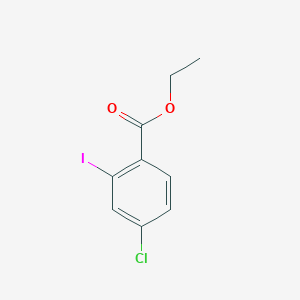
![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)


![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid](/img/structure/B1468351.png)
